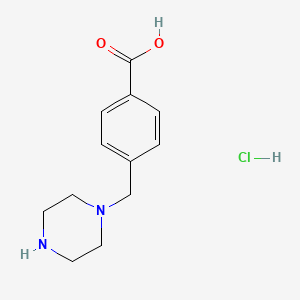

4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride

Description

4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride is a piperazine-containing benzoic acid derivative widely used as a pharmaceutical intermediate. Structurally, it consists of a benzoic acid moiety linked to a piperazine ring via a methyl group, with a hydrochloride salt formation enhancing its stability and solubility. This compound is critical in synthesizing kinase inhibitors, including imatinib, a tyrosine kinase inhibitor used in cancer therapy .

The synthesis of this compound involves reacting p-cyanobenzyl chloride with methylpiperazine in an ethanol-water solvent, followed by hydrolysis and acidification to yield the hydrochloride salt. This method is noted for its environmental friendliness, high yield (~56%), and improved purity compared to earlier processes . Its applications extend to drug discovery due to its ability to modulate pharmacokinetic properties, such as bioavailability and target binding.

Properties

IUPAC Name |

4-(piperazin-1-ylmethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLWJXZAUHIVQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394820-15-5 | |

| Record name | Benzoic acid, 4-(1-piperazinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394820-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Chemical Reactions Analysis

4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides

Scientific Research Applications

4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations :

- Ring System Differences: Replacement of piperazine with piperidine (e.g., 4-(2-Piperidinoethoxy)benzoic acid HCl) eliminates one nitrogen atom, reducing hydrogen-bonding capacity and basicity .

- Salt Forms: Dihydrochloride salts (e.g., 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride) show higher aqueous solubility (307.22 g/mol) compared to monohydrochloride forms, impacting formulation strategies .

Pharmacological and Physicochemical Properties

- Stability : The hydrochloride salt form enhances stability compared to free acids, as seen in 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, which remains stable under refrigeration .

Biological Activity

Overview

4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a piperazine ring linked to a benzoic acid moiety, which may contribute to its interaction with various biological targets.

Pharmacological Properties

Anticancer Activity

Research indicates that derivatives of 4-(piperazin-1-ylmethyl)benzoic acid exhibit significant anticancer properties. For instance, compounds containing the 4-(aminomethyl)benzamide fragment have been synthesized and tested for their cytotoxic effects against various cancer cell lines. In studies, certain analogues displayed potent inhibitory activity against receptor tyrosine kinases (RTKs), including EGFR and HER-2, with inhibition rates reaching up to 92% at concentrations as low as 10 nM .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of critical signaling pathways mediated by RTKs. By blocking these pathways, the compounds can effectively reduce cell proliferation and induce apoptosis in cancer cells. The interaction with specific kinases suggests that these compounds could be developed as targeted therapies for cancers resistant to conventional treatments .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 4-(piperazin-1-ylmethyl)benzoic acid and its derivatives has been extensively studied. The introduction of various substituents on the benzoic acid moiety influences both the potency and selectivity of the compounds against different kinases. For example:

| Compound Structure | IC50 (μM) | Target Kinase |

|---|---|---|

| 4-(Piperazin-1-ylmethyl)benzoic acid derivative A | 5.6 | K562 (Bcr-Abl) |

| 4-(Piperazin-1-ylmethyl)benzoic acid derivative B | 3.6 | HL60 |

| Reference Drug (Imatinib) | 40 | K562 |

This table illustrates the enhanced potency of certain derivatives compared to established treatments like Imatinib, highlighting their potential in overcoming drug resistance .

Case Study 1: Inhibition of Bcr-Abl Kinase

A study focused on the activity of a specific derivative of 4-(piperazin-1-ylmethyl)benzoic acid against Bcr-Abl kinase, which is crucial in chronic myeloid leukemia (CML). The compound demonstrated an IC50 value of 5.6 μM against K562 cells, indicating its potential as a therapeutic agent for CML patients who develop resistance to first-line treatments like Imatinib .

Case Study 2: Selectivity Against Multiple Kinases

In another investigation, various derivatives were screened for their selectivity against multiple receptor tyrosine kinases. The results showed that some compounds selectively inhibited EGFR and PDGFRb while sparing other kinases, which is critical for reducing off-target effects and improving therapeutic profiles .

Q & A

Basic: What are the standard synthetic routes for 4-(Piperazin-1-ylmethyl)benzoic acid hydrochloride, and how do reaction conditions influence yield and purity?

Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-chloromethylbenzoic acid with piperazine under alkaline conditions, followed by hydrochlorination. Key factors include:

- Temperature: Elevated temperatures (60–80°C) enhance reaction rates but may increase side products.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Purification: Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) ensures high purity (>95%) .

Basic: How is this compound utilized as a reference standard in analytical chemistry?

Answer:

It serves as a calibration standard in HPLC and LC-MS for quantifying related pharmaceuticals. Key steps include:

- Calibration Curves: Prepare serial dilutions (1–100 μg/mL) in mobile phase (e.g., acetonitrile/0.1% formic acid).

- Quality Control: Spike known concentrations into biological matrices (plasma, urine) to validate recovery rates (85–115%) .

Advanced: How can researchers optimize synthesis to address low yields or impurities?

Answer:

Common challenges and solutions:

- Low Yield: Use excess piperazine (1.5–2.0 equivalents) to drive the reaction .

- Impurities: Introduce a Boc-protection step on the piperazine nitrogen to prevent side reactions, followed by deprotection with HCl .

- Monitoring: Employ TLC (silica, Rf ~0.4 in ethyl acetate) or in-situ FTIR to track reaction progress .

Advanced: What strategies resolve contradictions in toxicity data across studies?

Answer:

Discrepancies in acute toxicity (e.g., LD₅₀ ranging 200–500 mg/kg in rodents) may stem from:

- Dosage Form: Variability in particle size (micronized vs. coarse) affecting bioavailability.

- Assay Models: Differences between in vitro (cell lines) and in vivo (rodent) systems. Standardize protocols per OECD guidelines .

Basic: What safety protocols are recommended for laboratory handling?

Answer:

- PPE: Gloves (nitrile), lab coat, and goggles.

- Ventilation: Use fume hoods during weighing and synthesis.

- Spill Management: Neutralize with sodium bicarbonate, then absorb with vermiculite .

Advanced: How do structural modifications of the piperazine ring affect pharmacokinetics?

Answer:

Comparative studies with analogs (e.g., 4-(4-methylpiperazinyl) derivatives) reveal:

- Solubility: Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL vs. 5 mg/mL for free base).

- Bioactivity: Methyl substitution reduces CYP3A4 metabolism, extending half-life (t₁/₂ from 2h to 4h) .

Advanced: What challenges arise in formulating stable drug delivery systems?

Answer:

- pH Sensitivity: Degrades rapidly at pH >7; use enteric coatings (Eudragit® L100) for oral delivery.

- Excipient Compatibility: Avoid lactose (Maillard reaction with primary amines); use mannitol or microcrystalline cellulose .

Advanced: How is binding affinity to kinase targets evaluated?

Answer:

- Assays: Fluorescence polarization (FP) or surface plasmon resonance (SPR).

- Protocol: Incubate compound (0.1–100 μM) with recombinant kinases (e.g., EGFR, BRAF). Calculate Kd values using nonlinear regression .

Basic: What analytical techniques confirm structural integrity?

Answer:

- NMR: ¹H NMR (D₂O) peaks: δ 2.8–3.2 (piperazine CH₂), 7.4–8.1 (aromatic protons).

- Mass Spec: ESI-MS m/z 281.1 [M+H]⁺ .

Advanced: How does chirality impact biological activity in derivatives?

Answer:

Enantiomers (e.g., R vs. S configurations) show divergent effects:

- Receptor Selectivity: R-enantiomers exhibit 10-fold higher affinity for serotonin receptors (5-HT₂A).

- Synthesis: Use chiral auxiliaries (e.g., L-proline) or enzymatic resolution for enantiopure batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.